4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C11H16BNO2 and its molecular weight is 205.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Role in Synthesis of Pyranopyrimidine Scaffolds
The pyranopyrimidine core, essential in medicinal and pharmaceutical industries, relies on the synthesis and structural existence of its main core. One of the derivatives, 5H-pyrano[2,3-d]pyrimidine scaffolds, exhibits broad applicability. Recent investigations have intensively explored these scaffolds, recognizing their importance and the challenges in developing their main core. Diversified hybrid catalysts play a crucial role in synthesizing these scaffolds, highlighting the application of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in facilitating complex chemical processes (Parmar et al., 2023).
Chemosensing Applications
Pyridine derivatives, including this compound, are notable for their significant role across various domains, from medicinal to chemosensing applications. They exhibit a range of biological activities and have a high affinity for various ions and neutral species. This makes them highly effective as chemosensors, useful for determining different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids and their esters, such as this compound, are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . In this reaction, the boronic ester acts as a source of an organoboron species, which can form a new carbon-carbon bond with an organohalide in the presence of a palladium catalyst .
Biochemical Pathways
Given its use in organic synthesis, it’s likely that its primary role in biological systems would be as an intermediate in the synthesis of more complex organic compounds .
Result of Action
As a synthetic intermediate, its primary effect would likely be the formation of new carbon-carbon bonds, enabling the synthesis of more complex organic compounds .
Action Environment
Like many boronic acids and their esters, it’s likely that its stability and reactivity would be influenced by factors such as ph, temperature, and the presence of other reactive species .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTIETZTDSJANS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370418 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181219-01-2 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the synthesis of rhodium dimers?
A: this compound, also known as 4-pyridineboronic acid pinacol ester, acts as a coupling reagent in the synthesis of novel rhodium dimers. [] These dimers feature a paddlewheel structure where the 4-pyridineboronic acid pinacol ester reacts with a tetrakis 4-bromo-N,N'-diphenylbenzamidinate dirhodium dimer. This reaction results in the substitution of bromine atoms with pyridyl groups, creating between one and four new N,N'-diphenyl-4-(pyridin-4-yl)benzamidinate ligands on the rhodium dimer. [] This effectively introduces new binding sites on the metal complexes, paving the way for further functionalization and potential applications in catalysis.
Q2: How do the introduced pyridyl groups affect the optoelectronic properties of the rhodium dimers?
A: The addition of pyridyl moieties, facilitated by this compound, has a subtle impact on the redox potentials of the rhodium dimers. While all the synthesized dimers exhibit two oxidations and one reduction centered on the Rh-Rh core, the exact potentials vary slightly. [] More significantly, the presence and number of pyridyl groups influence the energy levels of the HOMO and LUMO orbitals, which are crucial for optoelectronic properties. These energy level shifts correlate with the Hammett parameter of the aryl group and Taft's model parameters, indicating a predictable influence of the pyridyl groups on the electronic structure of the rhodium dimers. [] This control over the optoelectronic properties makes these modified dimers potentially interesting for applications in photochemistry or as components in electronic materials.
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